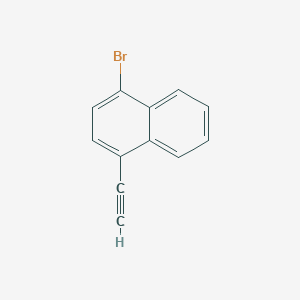
1-Bromo-4-ethynylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethynylnaphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the fourth carbon of the naphthalene ring
Preparation Methods
1-Bromo-4-ethynylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-ethynylnaphthalene. This process typically uses bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of naphthalene is coupled with a brominated ethynyl compound in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-ethynylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitrile derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, leading to different functionalized products.
Common reagents used in these reactions include palladium catalysts, brominating agents, and nucleophiles like cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethynylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethynylnaphthalene largely depends on its chemical structure. The bromine atom and ethynyl group can participate in various interactions, influencing the compound’s reactivity and binding properties. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-4-ethynylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1-Bromo-4-methylnaphthalene: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and applications.
The presence of the ethynyl group in this compound makes it unique, providing additional reactivity and potential for functionalization in various chemical processes.
Properties
Molecular Formula |
C12H7Br |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-4-ethynylnaphthalene |
InChI |
InChI=1S/C12H7Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H |
InChI Key |
PDFHQOGDYXWTBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















